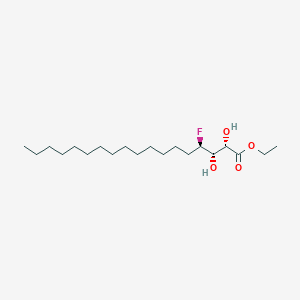
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 4, and a fluoro substituent at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry at the chiral centers. The reaction conditions often include the use of chiral catalysts and reagents to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The hydroxyl groups and the fluoro substituent play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S,4R)-4-chloro-2,3-dihydroxyoctadecanoate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl (2S,3S,4R)-4-bromo-2,3-dihydroxyoctadecanoate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl (2S,3S,4R)-4-iodo-2,3-dihydroxyoctadecanoate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoro substituent, which can significantly influence its chemical behavior and interactions.
Properties
CAS No. |
916843-65-7 |
|---|---|
Molecular Formula |
C20H39FO4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate |
InChI |
InChI=1S/C20H39FO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(22)19(23)20(24)25-4-2/h17-19,22-23H,3-16H2,1-2H3/t17-,18-,19+/m1/s1 |
InChI Key |
IRSZECQABLZMIS-QRVBRYPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](C(=O)OCC)O)O)F |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(=O)OCC)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















